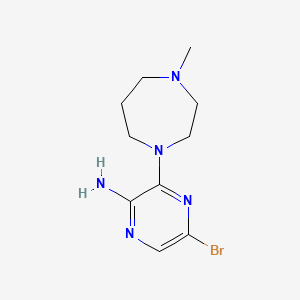
5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom and a diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent . The reaction conditions often include a solvent such as dichloromethane and a catalyst like azobisisobutyronitrile (AIBN) to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.
Cyclization Reactions: The diazepane moiety can engage in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and diazepane moiety contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine: Similar structure but lacks the methyl group on the diazepane ring.
5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazine: Similar structure but without the amine group on the pyrazine ring.
Uniqueness
The presence of both the bromine atom and the 4-methyl-1,4-diazepan-1-yl group in 5-Bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine imparts unique chemical and biological properties. This combination enhances its potential as a versatile scaffold in medicinal chemistry and other scientific research applications.
Properties
CAS No. |
894807-97-7 |
|---|---|
Molecular Formula |
C10H16BrN5 |
Molecular Weight |
286.17 g/mol |
IUPAC Name |
5-bromo-3-(4-methyl-1,4-diazepan-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C10H16BrN5/c1-15-3-2-4-16(6-5-15)10-9(12)13-7-8(11)14-10/h7H,2-6H2,1H3,(H2,12,13) |
InChI Key |
LPKNKJFVNHRDAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=NC(=CN=C2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-[2-(acetyloxy)ethyl]-, methyl ester](/img/structure/B13769115.png)
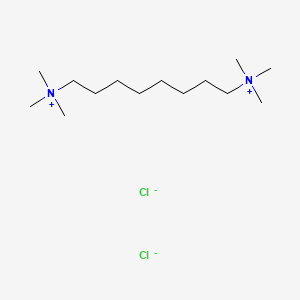
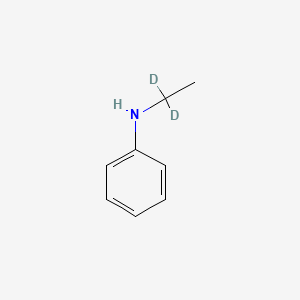
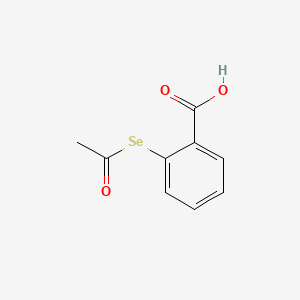
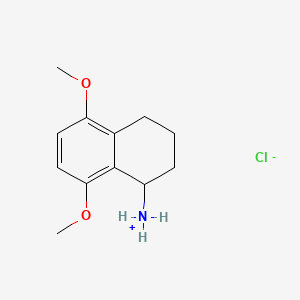
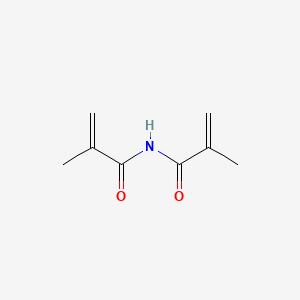
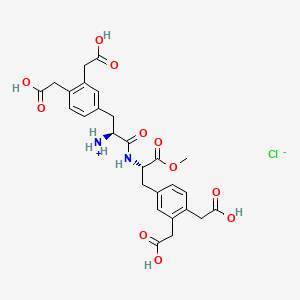
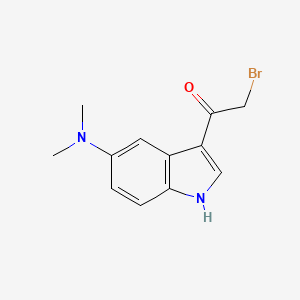


![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)


